molecular formula C23H28N2O3 B11591477 1-(Azepan-1-ylcarbonyl)-5,5-diethyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione

1-(Azepan-1-ylcarbonyl)-5,5-diethyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione

Cat. No.: B11591477
M. Wt: 380.5 g/mol
InChI Key: UFTFIODRPBZDOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(AZEPANE-1-CARBONYL)-5,5-DIETHYL-2H,3H,5H,6H-PYRROLO[2,1-A]ISOQUINOLINE-2,3-DIONE is a complex organic compound that belongs to the class of isoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(AZEPANE-1-CARBONYL)-5,5-DIETHYL-2H,3H,5H,6H-PYRROLO[2,1-A]ISOQUINOLINE-2,3-DIONE typically involves multi-step organic reactions. One common method involves the cycloaddition reaction of azomethine ylides with suitable dipolarophiles . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as Lewis acids to facilitate the cycloaddition process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(AZEPANE-1-CARBONYL)-5,5-DIETHYL-2H,3H,5H,6H-PYRROLO[2,1-A]ISOQUINOLINE-2,3-DIONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(AZEPANE-1-CARBONYL)-5,5-DIETHYL-2H,3H,5H,6H-PYRROLO[2,1-A]ISOQUINOLINE-2,3-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(AZEPANE-1-CARBONYL)-5,5-DIETHYL-2H,3H,5H,6H-PYRROLO[2,1-A]ISOQUINOLINE-2,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(AZEPANE-1-CARBONYL)-5,5-DIETHYL-2H,3H,5H,6H-PYRROLO[2,1-A]ISOQUINOLINE-2,3-DIONE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its azepane ring and pyrroloisoquinoline core make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H28N2O3

Molecular Weight

380.5 g/mol

IUPAC Name

1-(azepane-1-carbonyl)-5,5-diethyl-6H-pyrrolo[2,1-a]isoquinoline-2,3-dione

InChI

InChI=1S/C23H28N2O3/c1-3-23(4-2)15-16-11-7-8-12-17(16)19-18(20(26)22(28)25(19)23)21(27)24-13-9-5-6-10-14-24/h7-8,11-12H,3-6,9-10,13-15H2,1-2H3

InChI Key

UFTFIODRPBZDOO-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC2=CC=CC=C2C3=C(C(=O)C(=O)N31)C(=O)N4CCCCCC4)CC

Origin of Product

United States

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